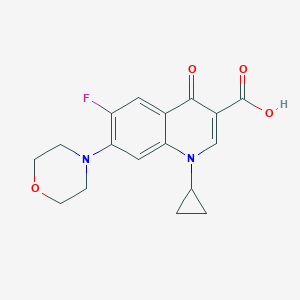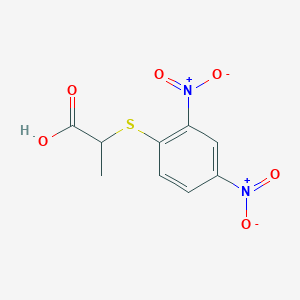
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one, also known as DTC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one varies depending on the specific application. In cancer research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one inhibits NF-κB activation by preventing the degradation of IκBα and reducing the expression of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces oxidative stress and inflammation by enhancing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cancer studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation studies, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disease research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one reduces oxidative stress and inflammation, enhances antioxidant enzyme activity, and reduces the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has some limitations, including its low stability in acidic conditions and its potential to form complexes with metal ions.
Future Directions
There are several future directions for 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one research, including exploring its potential as a therapeutic agent in other disease areas such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the mechanisms of action of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one in different applications and to optimize its pharmacokinetic properties. Finally, the development of novel synthetic methods for 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one and its derivatives could lead to the discovery of new compounds with enhanced therapeutic potential.
Synthesis Methods
The synthesis of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one involves the condensation of 2-thienyl aldehyde and 2-thienyl ketone with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one as a yellow crystalline solid.
Scientific Research Applications
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. Inflammation studies have demonstrated that 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one |
|---|---|
Molecular Formula |
C18H12O2S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(3E)-2-thiophen-2-yl-3-(thiophen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C18H12O2S2/c19-17-13-6-1-2-7-15(13)20-18(16-8-4-10-22-16)14(17)11-12-5-3-9-21-12/h1-11,18H/b14-11- |
InChI Key |
LVBBZMHMACEVDZ-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CS3)/C(O2)C4=CC=CS4 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)



![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)